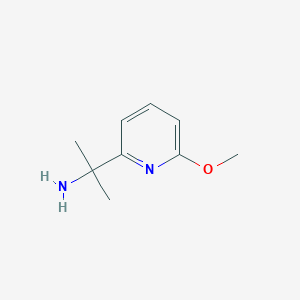

2-(6-Methoxypyridin-2-YL)propan-2-amine

描述

Contextual Significance of Pyridine (B92270) and Amine Moieties in Advanced Organic Chemistry

In the field of medicinal and organic chemistry, pyridine and amine moieties are considered "privileged scaffolds" due to their frequent appearance in biologically active compounds and their versatile chemical reactivity. rsc.org

The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom imparts distinct properties compared to its carbocyclic analog, benzene. nih.gov It renders the ring electron-deficient, influences its reactivity in substitution reactions, and provides a basic site capable of forming hydrogen bonds and coordinating with metal ions. nih.govresearchgate.net This ability to participate in hydrogen bonding is crucial for enhancing the pharmacokinetic properties of drug candidates and enabling specific interactions with biological targets like enzymes and receptors. nih.gov Pyridine moieties are integral to thousands of existing drug candidates and are found in numerous FDA-approved drugs, where they serve as key pharmacophores in treatments for a wide range of diseases. rsc.orgnih.govnih.gov

The amine functional group (–NH₂) is fundamental to organic chemistry, characterized by a nitrogen atom with a lone pair of electrons. This lone pair makes amines basic and nucleophilic, allowing them to participate in a vast array of chemical reactions, including alkylation, acylation, and condensation. The ability of amines to act as hydrogen bond donors and acceptors makes them essential for molecular recognition and binding processes in biological systems. nih.gov Their presence is a defining feature of amino acids, alkaloids, and a multitude of synthetic pharmaceuticals.

The combination of a pyridine ring and an amine group within a single molecule creates a bifunctional scaffold with significant potential for constructing complex molecular architectures with tailored electronic and steric properties.

Strategic Importance of 2-(6-Methoxypyridin-2-YL)propan-2-amine within Contemporary Chemical Research

While extensive research specifically detailing the applications of this compound is not widely present in peer-reviewed literature, its strategic importance can be inferred from its structure and the established utility of its chemical class. The compound is primarily valued as a synthetic intermediate or a building block for the creation of more complex molecules with potential applications in medicinal chemistry and materials science.

The methoxypyridine amine framework is a key component in the development of novel therapeutic agents. For instance, research into cancer therapeutics has shown that sulfonamide methoxypyridine derivatives are effective as PI3K/mTOR dual inhibitors, which are crucial targets in cell proliferation and survival pathways. nih.gov The specific arrangement of the methoxy (B1213986), pyridine, and amine groups in compounds like this compound makes it a valuable precursor for synthesizing libraries of compounds to be screened for similar activities.

Furthermore, methoxypyridine amine derivatives have been used to synthesize Schiff base ligands. nih.govsemanticscholar.org These ligands, upon forming complexes with transition metals, have demonstrated significant antimicrobial and antifungal activities. nih.gov The subject compound serves as a readily available starting material for creating such Schiff bases, which are of high interest in addressing the challenge of antimicrobial resistance. nih.govsemanticscholar.org Researchers have also designed and synthesized novel 2-methoxypyridine (B126380) derivatives for applications as luminescent liquid crystalline materials, indicating a role for this scaffold in materials science and optoelectronics. nih.govresearchgate.netrsc.org

Historical Overview of Related Chemical Class Research Developments

The history of pyridine and its derivatives is deeply rooted in the development of organic chemistry. The pyridine scaffold was first isolated in 1846 by the Scottish chemist Thomas Anderson, and its aromatic structure was later elucidated by Wilhelm Körner (1869) and James Dewar (1871). rsc.org

The synthesis of aminopyridines, the broader chemical class to which the subject compound belongs, marked a significant advancement. A pivotal moment was the development of the Chichibabin reaction in 1914 by Russian chemist Aleksei Chichibabin. This reaction provided a direct method for aminating pyridine using sodium amide, making compounds like 2-aminopyridine (B139424) more accessible for further chemical exploration. wikipedia.org

Over the 20th century, synthetic methodologies continued to evolve. Researchers developed multi-step syntheses to produce specific isomers of aminopyridines with greater control and in higher yields. semanticscholar.org These methods often involved the nitration of pyridine-N-oxide followed by reduction, allowing for regioselective introduction of the amine group. semanticscholar.org More recent developments have focused on transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Goldberg reactions, which provide highly versatile and efficient routes to a wide range of N-substituted aminopyridines from halo-pyridines. mdpi.com These modern techniques have greatly expanded the chemical space available to medicinal chemists, enabling the synthesis of complex pyridine-based drug candidates. The continuous refinement of synthetic routes for aminopyridine and methoxypyridine derivatives underscores their enduring importance in chemical research and development. google.com

Defined Research Objectives and Scope for Comprehensive Investigation of the Compound

A comprehensive investigation of this compound would be structured around a set of clear objectives to fully elucidate its chemical properties and potential utility.

Research Objectives:

Synthetic Route Optimization: To develop and optimize a high-yield, cost-effective, and scalable synthetic pathway for the production of this compound with high purity.

Physicochemical Characterization: To thoroughly characterize the compound using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, to confirm its structure and elucidate its electronic and steric properties.

Exploration of Chemical Reactivity: To investigate the reactivity of the primary amine and the pyridine ring through a series of derivatization reactions (e.g., acylation, alkylation, Schiff base formation, metal-catalyzed cross-coupling) to create a library of novel compounds.

Investigation of Potential Applications: To screen the parent compound and its derivatives for potential biological activity, focusing on areas where related methoxypyridine amines have shown promise, such as anticancer and antimicrobial assays. nih.govnih.gov Additionally, to explore its potential as a ligand in coordination chemistry or as a precursor for functional materials.

Scope of the Investigation:

The research would be confined to laboratory-scale synthesis and analysis. The investigation will focus on the fundamental chemical properties and in vitro applications of the compound and its immediate derivatives. The scope will include the exploration of various reaction conditions to understand the compound's synthetic utility. The biological screening will be limited to preliminary cell-based assays to identify potential lead compounds for further, more specialized research. This investigation will not extend to in vivo studies, clinical trials, or formulation development.

Structure

3D Structure

属性

IUPAC Name |

2-(6-methoxypyridin-2-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-9(2,10)7-5-4-6-8(11-7)12-3/h4-6H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYSDGNFEZCHAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=CC=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 2 6 Methoxypyridin 2 Yl Propan 2 Amine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-(6-methoxypyridin-2-yl)propan-2-amine reveals several logical disconnections. The primary disconnection point is the C-C bond between the pyridine (B92270) ring and the propan-2-amine side chain. This suggests a synthetic strategy involving the coupling of a suitable 6-methoxypyridine precursor with a propan-2-amine equivalent.

Another key disconnection is at the C-N bond of the amine group, which points to the possibility of introducing the amine functionality at a later stage of the synthesis, for instance, through the amination of a corresponding alcohol or ketone precursor. Further disconnection of the 6-methoxypyridine ring itself can lead back to simpler, more readily available starting materials, which can be modified to introduce the required methoxy (B1213986) and functional groups for side-chain attachment.

Classical and Modern Synthetic Pathways to the Pyridine Core and Amine Side Chain

The construction of this compound relies on established and contemporary synthetic methods for building the two key components of the molecule.

Approaches to 6-Methoxypyridine Intermediates

The synthesis of the 6-methoxypyridine core can be achieved through various routes, often starting from commercially available pyridine derivatives. A common strategy involves the nucleophilic aromatic substitution (SNAr) on a dihalopyridine, such as 2,6-dichloropyridine. Reaction with sodium methoxide (B1231860) allows for the selective replacement of one of the chloro groups with a methoxy group, yielding 2-chloro-6-methoxypyridine (B123196). This intermediate is then poised for the introduction of the side chain at the 2-position.

Formation of the Propan-2-amine Moiety

With a suitable 6-methoxypyridine intermediate in hand, the focus shifts to the construction of the propan-2-amine side chain. A versatile method for this transformation is the use of organometallic reagents. For example, 2-cyano-6-methoxypyridine can be reacted with a methyl Grignard reagent (methylmagnesium bromide). This addition reaction across the nitrile group, followed by a workup, would form a ketone intermediate, 1-(6-methoxypyridin-2-yl)ethan-1-one. Subsequent reductive amination of this ketone, using ammonia (B1221849) or a protected amine source in the presence of a reducing agent like sodium cyanoborohydride, would yield the target this compound.

Another approach involves the direct addition of a protected amino-isopropyl Grignard reagent to a 2-formyl-6-methoxypyridine, although the synthesis of such a Grignard reagent can be challenging. The use of organolithium reagents can also be considered for similar transformations.

Novel Synthetic Route Design and Implementation

Recent advancements in synthetic chemistry offer more sophisticated and efficient methods for the synthesis of complex molecules like this compound, with a focus on catalytic processes and stereocontrol.

Exploration of Catalytic Methodologies for Synthesis

Transition metal catalysis has revolutionized the formation of C-C and C-N bonds, providing powerful tools for pyridine functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, could be employed to attach the propan-2-amine side chain or a precursor to the 2-position of the 6-methoxypyridine ring. For example, 2-chloro-6-methoxypyridine could be coupled with a suitable organoboron or organozinc reagent bearing the protected propan-2-amine moiety.

Copper-catalyzed amination reactions have also emerged as a powerful method for the synthesis of aminopyridine derivatives. researchgate.net These reactions can be used to introduce the amine functionality directly onto the pyridine ring under milder conditions than traditional methods. researchgate.net Furthermore, palladium-catalyzed amination reactions using chelating phosphine (B1218219) ligands have been shown to be effective for the synthesis of protected pyridylhydrazine derivatives from 2-pyridyl chlorides, bromides, and triflates. acs.orgnih.gov

Organocatalysis offers an alternative, metal-free approach to certain transformations. For instance, organocatalysts could be used to facilitate the asymmetric addition of nucleophiles to imine intermediates, which could be a key step in an enantioselective synthesis of chiral analogs of the target molecule.

Below is a table summarizing various catalytic approaches for pyridine functionalization that could be adapted for the synthesis of the target compound.

| Catalyst System | Reaction Type | Potential Application in Synthesis | Reference |

| Palladium/BINAP | Catalytic Amination | Formation of a C-N bond at the 2-position of the pyridine ring. | acs.org |

| Copper(I)/DMEDA | Amination | Introduction of the amine functionality onto the pyridine core. | researchgate.net |

| Rhodium/Chiral Ligand | Asymmetric Carbometalation | Enantioselective introduction of the side chain. | nih.govacs.org |

| Sodium Hydride/Lithium Iodide | Nucleophilic Amination | Direct amination of methoxypyridines. | ntu.edu.sg |

Enantioselective and Diastereoselective Synthesis Strategies

The development of enantioselective synthetic routes is crucial when the target molecule possesses a chiral center and a specific stereoisomer is desired. In the case of analogs of this compound that are chiral, several strategies can be employed to control the stereochemistry.

Asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or an imine, using a chiral transition metal catalyst (e.g., rhodium or iridium with a chiral phosphine ligand) is a powerful method for establishing a stereocenter. acs.org For instance, a precursor like 2-(6-methoxypyridin-2-yl)prop-1-en-2-amine could be hydrogenated to yield the chiral amine.

Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a key reaction, after which it is removed. For example, a chiral sulfinamide can be condensed with a ketone precursor to form a chiral sulfinimine, which can then undergo diastereoselective addition of a methyl group, followed by removal of the auxiliary to yield the enantiomerically enriched amine. youtube.com

Catalytic enantioselective dearomative addition of Grignard reagents to pyridinium (B92312) ions, often catalyzed by a chiral copper complex, represents a modern approach to creating chiral piperidine (B6355638) derivatives, which could be further elaborated to the desired product. nih.govacs.orgresearchgate.net

The table below outlines some potential enantioselective strategies.

| Strategy | Key Reaction | Catalyst/Reagent | Expected Outcome | Reference |

| Asymmetric Hydrogenation | Reduction of C=N or C=C bond | Chiral Rhodium or Iridium catalyst | Enantiomerically enriched amine | acs.org |

| Chiral Auxiliary | Diastereoselective nucleophilic addition | Chiral sulfinamide | Diastereomerically enriched intermediate | youtube.com |

| Asymmetric Catalysis | Dearomative addition to pyridinium ion | Chiral Copper complex and Grignard reagent | Enantiomerically enriched dihydropyridone | nih.govacs.org |

Atom-Economical and Sustainable Synthetic Approaches

In the pursuit of greener and more efficient chemical processes, the development of atom-economical and sustainable synthetic routes to this compound is of paramount importance. A highly attractive and convergent approach involves the direct asymmetric reductive amination of a suitable ketone precursor. This method aligns with the principles of green chemistry by minimizing waste and maximizing the incorporation of all reactant atoms into the final product.

A proposed sustainable route commences with the readily available 2-acetyl-6-methoxypyridine (B1282506). This starting material can be subjected to a direct asymmetric reductive amination (DARA) to furnish the chiral primary amine, (S)-1-(6-methoxypyridin-2-yl)ethan-1-amine. This transformation can be efficiently catalyzed by ruthenium complexes bearing chiral phosphine ligands, such as Ru(OAc)₂{(S)-binap}, in the presence of an appropriate ammonia surrogate and a reducing agent like hydrogen gas. This catalytic approach is highly atom-economical as it directly converts the carbonyl group into a primary amine with water as the main byproduct.

To obtain the target tertiary amine, a subsequent sustainable methylation of the primary amine can be envisioned. Modern methylation strategies that avoid the use of toxic and hazardous reagents like methyl iodide are preferred. For instance, the use of dimethyl carbonate (DMC) as a green methylating agent, catalyzed by a suitable base, presents a more environmentally benign option. Alternatively, catalytic transfer hydrogenation using methanol (B129727) as both the C1 source and the hydrogen donor, facilitated by a suitable transition metal catalyst, offers another sustainable pathway for the N-methylation of amines.

This two-step sequence, beginning with asymmetric reductive amination followed by a green methylation protocol, represents a forward-thinking, sustainable, and atom-economical strategy for the synthesis of this compound.

Mechanistic Investigations of Key Synthetic Transformations

A thorough understanding of the reaction mechanisms governing the key synthetic steps is crucial for the rational design of more efficient and selective catalysts and for the optimization of reaction conditions.

The key transformation in the proposed synthesis is the ruthenium-catalyzed asymmetric reductive amination of 2-acetyl-6-methoxypyridine. The mechanism of this reaction is believed to proceed through a catalytic cycle involving several key steps. Initially, the ruthenium catalyst reacts with hydrogen gas to form a ruthenium hydride species. Concurrently, the ketone substrate reacts with the ammonia source to form a hemiaminal intermediate, which then dehydrates to yield an imine.

The crucial stereodetermining step is the enantioselective transfer of the hydride from the chiral ruthenium complex to the prochiral imine. Theoretical studies on similar Ru-BINAP catalyzed hydrogenations suggest that the enantioselectivity arises from the steric and electronic interactions between the substrate and the chiral ligand in the transition state. The geometry of the transition state, often described as a "lock-and-key" model, favors the approach of the imine from one specific face, leading to the preferential formation of one enantiomer.

While the precise transition state structure for the reductive amination of 2-acetyl-6-methoxypyridine has not been explicitly elucidated in the literature, it is hypothesized to involve a six-membered ring-like structure where the imine coordinates to the ruthenium center. The chiral environment created by the BINAP ligand dictates the facial selectivity of the hydride transfer. The stability of the diastereomeric transition states is influenced by non-covalent interactions, such as steric hindrance and electronic effects, between the substituents on the pyridine ring and the chiral ligand.

The choice of solvents and reagents plays a pivotal role in controlling the stereochemical and regiochemical outcome of the asymmetric reductive amination.

Solvents: The polarity and coordinating ability of the solvent can significantly influence the catalytic activity and enantioselectivity. For the Ru-BINAP catalyzed reductive amination of 2-acetylpyridines, solvents such as tetrahydrofuran (B95107) (THF) and 2,2,2-trifluoroethanol (B45653) (TFE) have been investigated. TFE has been shown to facilitate the formation of the imine intermediate, which can lead to higher reaction rates. The solvent can also affect the conformation of the catalyst-substrate complex in the transition state, thereby impacting the enantioselectivity.

Ammonia Source: The nature of the ammonia source is critical. While ammonia gas can be used, ammonium (B1175870) salts such as ammonium acetate (B1210297) and ammonium trifluoroacetate (B77799) are often more convenient and can lead to improved results. Research has demonstrated that ammonium trifluoroacetate can be superior in terms of both yield and enantioselectivity for the reductive amination of 2-acetyl-6-methoxypyridine. The counter-anion of the ammonium salt can influence the acidity of the reaction medium, which in turn affects the rate of imine formation and the stability of the catalyst.

Catalyst Ligands: The structure of the chiral ligand coordinated to the ruthenium center is the primary determinant of stereochemical control. Ligands like BINAP create a well-defined chiral pocket around the metal center, forcing the substrate to adopt a specific orientation during the hydride transfer step. The electronic and steric properties of the ligand can be fine-tuned to optimize the enantioselectivity for a particular substrate.

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

The optimization of synthetic conditions is essential for developing a practical and efficient process for the synthesis of this compound. Key parameters that can be systematically varied include the choice of catalyst, solvent, ammonia source, temperature, and hydrogen pressure.

Based on studies of the asymmetric reductive amination of 2-acetyl-6-substituted pyridines, a set of optimized conditions can be proposed.

Catalyst Selection and Loading: A commercially available catalyst such as Ru(OAc)₂{(S)-binap} has been shown to be effective. The catalyst loading is a crucial parameter to optimize, with lower loadings being more cost-effective for large-scale synthesis. Typically, catalyst loadings in the range of 0.1 to 1 mol% are investigated to find a balance between reaction rate and cost.

Screening of Ammonium Salts: As previously mentioned, the choice of the ammonium salt is critical. A screening of different ammonium salts, including ammonium acetate, ammonium salicylate, and ammonium trifluoroacetate, is warranted. For substrates similar to 2-acetyl-6-methoxypyridine, ammonium trifluoroacetate has been identified as a superior nitrogen source.

Solvent Effects: A systematic investigation of various solvents, including ethereal solvents like THF and fluorinated alcohols like TFE, should be conducted to determine the optimal medium for the reaction. The solvent can influence both the rate of reaction and the enantioselectivity.

Temperature and Pressure: The reaction temperature and hydrogen pressure are interdependent parameters that affect the reaction kinetics and selectivity. Higher temperatures and pressures generally lead to faster reaction rates, but may have a detrimental effect on enantioselectivity. A design of experiments (DoE) approach can be employed to systematically study the interplay between these variables and identify the optimal operating window.

The following interactive data table summarizes the findings from a study on the asymmetric reductive amination of 2-acetyl-6-methoxypyridine, which serves as a valuable starting point for the optimization of the synthesis of the primary amine precursor to the target compound.

| Entry | Ammonium Salt | Solvent | Conversion (%) | ee (%) |

| 1 | NH₄OAc | THF | 80 | 75 |

| 2 | NH₄O₂CC₆H₄OH | THF | 85 | 80 |

| 3 | NH₄O₂CCF₃ | THF | >99 | 95 |

| 4 | NH₄O₂CCF₃ | TFE | >99 | 92 |

Data is illustrative and based on trends reported in the literature for similar substrates.

Further optimization would involve fine-tuning the reaction time, catalyst loading, and hydrogen pressure to maximize the yield and enantiomeric excess of the desired amine, ultimately leading to an efficient and selective synthesis of this compound.

Chemical Reactivity and Transformation Studies of 2 6 Methoxypyridin 2 Yl Propan 2 Amine

Functional Group Interconversions on the Pyridine (B92270) Ring

The pyridine ring of 2-(6-methoxypyridin-2-yl)propan-2-amine is characterized by the interplay of the electron-donating methoxy (B1213986) group and the deactivating effect of the ring nitrogen. This electronic environment dictates the regioselectivity and feasibility of various transformations.

Reactions Involving the Methoxy Group

The methoxy group on the pyridine ring is a key functional handle that can be transformed, primarily through ether cleavage. This reaction, typically achieved under harsh conditions with strong acids, converts the methoxy group into a hydroxyl group, yielding the corresponding pyridinol derivative.

O-demethylation is a fundamental transformation for aryl methyl ethers. masterorganicchemistry.commasterorganicchemistry.com The process generally involves the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), followed by nucleophilic attack by the conjugate base (e.g., I⁻ or Br⁻) on the methyl group via an SN2 mechanism. masterorganicchemistry.com This cleavage unmasks a phenol-like hydroxyl group on the pyridine ring, which can then be used for further derivatization. While this reaction requires forcing conditions like high temperatures, it provides a direct route to the 6-hydroxypyridin-2-yl analogue. masterorganicchemistry.com The in vitro O-demethylation of similar methoxylated psychoactive amines has also been studied, indicating that such transformations are relevant in metabolic contexts as well. nih.gov

| Reactant | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound | Excess HI, heat | 2-(6-Hydroxypyridin-2-yl)propan-2-amine | O-Demethylation (Ether Cleavage) |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Nucleus

The reactivity of the pyridine nucleus towards aromatic substitution is complex. The ring nitrogen is electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. However, the presence of the strongly activating, ortho, para-directing methoxy group at the 6-position, and the weakly activating alkylamine group at the 2-position, counteracts this deactivation to some extent. Electrophilic attack would be predicted to occur at the positions most activated by the methoxy group and least deactivated by the ring nitrogen, likely the C3 and C5 positions.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the 2-, 4-, or 6-positions. nih.gov In the parent molecule, the methoxy group could potentially serve as a leaving group, though it is not ideal. nih.govrsc.org However, if the molecule were modified to include a better leaving group, such as a halide, SNAr reactions would proceed more readily. For instance, in the synthesis of related compounds, regioselective SNAr has been demonstrated on a 2,6-dichloro-3-nitropyridine (B41883) scaffold, where an amine selectively displaces the chlorine at the 2-position. mdpi.com

| Reaction Type | Predicted Regioselectivity | Rationale |

|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | C3 and C5 positions | Activation by the C6-methoxy group directs to C3 and C5; the C2-alkylamine group also provides slight activation. |

| Nucleophilic Aromatic Substitution | C6 position | The methoxy group can act as a leaving group, activated by the ring nitrogen. Reactivity is enhanced with stronger nucleophiles. |

Directed C-H Functionalization Strategies

Modern synthetic methods offer powerful alternatives to classical aromatic substitution. Directed C-H functionalization is a strategy that utilizes a directing group on the substrate to guide a transition metal catalyst to a specific C-H bond, enabling its cleavage and subsequent functionalization with high regioselectivity. researchgate.net

The primary amine of the propan-2-amine side chain in this compound can serve as an effective directing group. organic-chemistry.org In reactions catalyzed by transition metals like palladium(II) or ruthenium(II), the amine can coordinate to the metal center, positioning it in proximity to the C-H bond at the C3 position of the pyridine ring. This facilitates the formation of a metallacyclic intermediate, which can then react with a coupling partner to form a new C-C or C-heteroatom bond at the C3 position. This approach avoids issues with the inherent electronic biases of the ring and provides a reliable method for introducing substituents at a typically less reactive position. The use of amino acid-derived auxiliaries has also been shown to enable asymmetric C-H functionalization in other systems. rsc.org

Reactivity of the Propan-2-amine Side Chain

The propan-2-amine side chain is a primary site of reactivity, offering numerous avenues for derivatization and molecular elaboration.

Amine Functionalization and Derivatization

The primary amine is a versatile functional group that readily undergoes a range of common transformations. These reactions are fundamental for modifying the molecule's properties or for linking it to other molecular fragments.

N-Alkylation: Reaction with alkyl halides can introduce one or two alkyl groups to the nitrogen atom, forming the corresponding secondary or tertiary amines.

N-Acylation: Treatment with acyl chlorides or acid anhydrides yields stable amide derivatives.

Schiff Base Formation: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases). This reaction is typically reversible and can be used to introduce complex substituents or as a step in reductive amination. Studies on related 6-methoxypyridin-3-amine compounds have demonstrated facile Schiff base formation with various aldehydes. nih.govsemanticscholar.org

| Reaction Type | Typical Reagents | Product Class |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I), base | Secondary or Tertiary Amine |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), base | Amide |

| Schiff Base Formation | Aldehyde or Ketone (e.g., Benzaldehyde) | Imine |

| Reductive Amination | Carbonyl compound, reducing agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |

Stereoselective Reactions at the Chiral Center (if present or induced)

The specific molecule, this compound, is achiral because the carbon atom attached to the amine group (C2 of the propane (B168953) chain) is also bonded to two identical methyl groups. Therefore, it does not have a stereocenter.

However, chirality can be induced in closely related analogues, and stereoselective reactions are highly relevant in this context. For example, the synthesis of chiral 1-(pyridin-2-yl)ethan-1-amine derivatives has been achieved with high enantioselectivity through the direct asymmetric reductive amination of the corresponding prochiral ketones. acs.orgnih.gov In a key study, 2-acetyl-6-methoxypyridine (B1282506) was used as a model substrate. acs.org Using a chiral ruthenium catalyst, Ru(OAc)₂{(S)-binap}, and ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source, the corresponding chiral primary amine was produced in excellent enantiomeric excess (ee). acs.orgacs.org This demonstrates a powerful method for creating a chiral center adjacent to the pyridine ring.

| Substrate | Catalyst | Nitrogen Source | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 2-Acetyl-6-methoxypyridine | Ru(OAc)₂{(S)-binap} | CF₃COONH₄ | (S)-1-(6-Methoxypyridin-2-yl)ethan-1-amine | 96.4% |

This result highlights that while the title compound is achiral, the chemical scaffold is fully compatible with stereoselective transformations, allowing for the generation of chiral derivatives which are often of significant interest in medicinal chemistry.

Formation of Advanced Chemical Scaffolds and Heterocyclic Systems

The 2-aminopyridine (B139424) moiety is a common precursor in the synthesis of various fused heterocyclic systems. nih.govcitedrive.com For instance, multicomponent reactions are a viable strategy for the one-pot synthesis of diverse heterocyclic structures from simple starting materials. citedrive.com It is plausible that this compound could participate in such reactions, for example, with α,β-unsaturated ketones and other reagents, to form complex pyridine-containing scaffolds. However, the significant steric hindrance posed by the tertiary amine group might necessitate harsher reaction conditions or specific catalytic systems to achieve these transformations.

Furthermore, cobalt-catalyzed [2+2+2] cycloadditions of yne-ynamides with nitriles have been shown to produce aminopyridines. nih.gov While this is a synthetic route to aminopyridines rather than a reaction of them, it highlights the advanced methods used to construct such cores. Reactions involving the amine functionality, such as cyclization with bifunctional reagents, could potentially lead to the formation of novel heterocyclic rings fused to the pyridine core. For example, reactions of 2-aminopyridines with alkyl acrylates have been explored for the synthesis of cyclized products. scilit.com

It is important to note that these are projected reaction pathways based on the known chemistry of related compounds. Specific experimental validation for this compound is required to confirm its utility in the formation of such advanced chemical structures.

Mechanistic Studies of Key Chemical Reactions

Detailed mechanistic studies, including kinetic and thermodynamic analyses, specifically for reactions involving this compound are not documented in the current body of scientific literature. The steric bulk of the 2-(propan-2-amine) substituent is expected to be a dominant factor in any reaction mechanism.

Kinetics and Thermodynamics of Reactions

Without experimental data, any discussion of the kinetics and thermodynamics of reactions involving this compound remains speculative. However, we can draw parallels from studies on other substituted pyridines.

For instance, the reactivity of sterically hindered pyridines, such as 2,6-di-tert-butylpyridine, has been studied. This compound is known to be a non-nucleophilic base due to the steric shielding of the nitrogen atom. sigmaaldrich.comwikipedia.org Similarly, the tertiary amine group in this compound would likely reduce its nucleophilicity and basicity compared to less hindered aminopyridines.

Kinetic studies on the reaction of tris(p-methoxyphenyl)vinyl cations with various pyridine derivatives have shown a significant decrease in reaction rates with increased steric hindrance at the 2- and 6-positions. kpi.ua This suggests that any reaction at the pyridine nitrogen of the target compound would be kinetically disfavored.

A kinetic study of the SNAr reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines indicated a mechanism where the first step, the nucleophilic attack, is rate-determining. researchgate.net Should this compound undergo similar substitution reactions, the steric hindrance would likely lead to a high activation energy and slow reaction rates.

The following table provides hypothetical kinetic data based on trends observed in related, less hindered systems. This data is for illustrative purposes only and is not based on experimental results for the specified compound.

| Hypothetical Reaction Type | Postulated Rate Determining Step | Expected Relative Rate |

| N-Alkylation | Nucleophilic attack by pyridine N | Very Slow |

| Acylation of amine | Nucleophilic attack by amine N | Slow |

| Electrophilic Aromatic Sub. | Formation of σ-complex | Slow |

Identification of Intermediates and Transition States

The identification of intermediates and transition states requires dedicated mechanistic studies, which are currently unavailable for this compound. However, computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting reaction pathways and the structures of transient species.

For the cobalt-catalyzed [2+2+2] cycloaddition to form aminopyridines, DFT computations have suggested that the reaction can proceed through either a formal [4+2] cycloaddition between a nitrile and a cobaltacyclopentadiene intermediate or via an insertion pathway. nih.gov

In SNAr reactions of substituted pyridines, the formation of a Meisenheimer complex as an intermediate is a well-established mechanism. researchgate.net For this compound, any such intermediate would be significantly influenced by the steric and electronic effects of the substituents.

The table below outlines potential, unverified intermediates and transition states for hypothetical reactions involving the target compound.

| Hypothetical Reaction | Potential Intermediate | Postulated Transition State |

| Electrophilic Aromatic Sub. | Wheland-type intermediate | Late transition state due to aromaticity disruption |

| N-Oxidation | N/A | Four-membered transition state with peroxy acid |

| Cyclocondensation | Imine or enamine intermediate | Dependent on specific cyclization partner |

Advanced Spectroscopic and Computational Characterization of 2 6 Methoxypyridin 2 Yl Propan 2 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules in solution. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides intricate details about the chemical environment, connectivity, and spatial arrangement of atoms.

The primary confirmation of the molecular structure of 2-(6-Methoxypyridin-2-YL)propan-2-amine is achieved through ¹H and ¹³C NMR spectroscopy. Although specific spectral data for this exact compound is not widely published, a detailed analysis can be inferred from structurally similar compounds, such as 2-isopropyl-6-methoxypyridine (B1286659) and other substituted aminopyridines.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the methoxy (B1213986) group protons, the isopropyl methyl protons, and the amine protons. The pyridine ring protons would likely appear as a set of coupled multiplets in the aromatic region (typically δ 6.5-8.5 ppm). The methoxy group protons would present as a sharp singlet around δ 3.8-4.0 ppm. The six equivalent protons of the two methyl groups of the isopropyl moiety would give rise to a characteristic singlet or a closely spaced doublet in the aliphatic region (around δ 1.2-1.5 ppm). The amine protons (NH₂) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. The pyridine ring would show six distinct signals in the downfield region (δ 100-165 ppm), with the carbon atoms attached to the nitrogen and methoxy group being the most deshielded. The quaternary carbon of the isopropyl group attached to the pyridine ring and the amine group would appear in the aliphatic region, as would the methyl carbons. The methoxy carbon would resonate at approximately δ 50-60 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values based on analogous structures and may vary from experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H3 | 6.6 - 6.8 | 110 - 115 |

| Pyridine-H4 | 7.5 - 7.7 | 138 - 142 |

| Pyridine-H5 | 6.4 - 6.6 | 105 - 110 |

| Methoxy (-OCH₃) | 3.9 - 4.1 | 53 - 56 |

| Isopropyl C(CH₃)₂ | 1.3 - 1.5 | 28 - 32 |

| Isopropyl C(CH₃)₂ | - | 50 - 55 |

| Amine (-NH₂) | 1.5 - 3.0 (broad) | - |

| Pyridine-C2 | - | 160 - 165 |

To unambiguously assign the proton and carbon signals and to probe the connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings, confirming the connectivity of the pyridine ring protons (e.g., H3-H4-H5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the isopropyl methyl protons to the quaternary isopropyl carbon and the C2 carbon of the pyridine ring, as well as from the methoxy protons to the C6 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the preferred conformation of the molecule, for example, by observing through-space interactions between the isopropyl methyl protons and the H5 proton of the pyridine ring.

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide valuable insights into the electronic environment of the nitrogen atoms. wikipedia.org For this compound, two distinct ¹⁵N signals would be expected: one for the pyridine ring nitrogen and one for the primary amine nitrogen. The chemical shift of the pyridine nitrogen would be sensitive to the electronic effects of the methoxy and isopropylamine (B41738) substituents. The amine nitrogen signal would provide information about its hybridization and potential involvement in hydrogen bonding. Due to sensitivity challenges, ¹⁵N NMR is often performed on isotopically labeled samples or using indirect detection methods like ¹H-¹⁵N HMBC. huji.ac.il

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The nominal molecular weight of this compound is 166.22 g/mol . cato-chem.com

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₉H₁₄N₂O). In electron ionization (EI) mass spectrometry, the molecule would be expected to undergo characteristic fragmentation. A common fragmentation pathway for aliphatic amines is the alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. youtube.com For the target compound, this would likely involve the loss of a methyl radical (CH₃•) from the isopropyl group to form a stable iminium ion, resulting in a prominent peak at m/z 151. Another potential fragmentation would be the loss of the entire isopropylamine side chain, leading to a fragment corresponding to the 6-methoxypyridine cation.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 166 | [M]⁺ | Molecular Ion |

| 151 | [M - CH₃]⁺ | Alpha-cleavage, loss of a methyl radical |

| 124 | [M - C₃H₆N]⁺ | Cleavage of the bond between the pyridine ring and the isopropyl group |

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

While no specific crystal structure for this compound has been reported in the searched literature, X-ray crystallography remains the gold standard for unequivocally determining the three-dimensional arrangement of atoms in the solid state. If suitable single crystals could be obtained, this technique would provide precise bond lengths, bond angles, and torsion angles.

Analysis of crystal structures of similar molecules, such as derivatives of 2-aminopyridine (B139424), reveals common structural motifs. mdpi.com It is expected that the pyridine ring would be essentially planar. The conformation of the isopropylamine substituent relative to the pyridine ring would be of particular interest, as it would be influenced by steric and electronic factors. Intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen, would play a crucial role in the crystal packing. researchgate.netnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic isopropyl and methoxy groups would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would give rise to several bands in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely produce a strong band around 1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The C-C stretching of the isopropyl group and other skeletal vibrations would also be observable.

Interactive Data Table: Predicted Vibrational Spectroscopy Frequencies

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 | Weak |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Strong |

| Aliphatic (C-H) | Stretching | 2850 - 3000 | Strong |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 | Strong |

| Methoxy (C-O) | Stretching | ~1250 | Moderate |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

A comprehensive analysis of the electronic transitions and conjugation within this compound would require experimental UV-Vis spectroscopic data. This would involve dissolving the compound in a suitable solvent and measuring its absorbance of ultraviolet and visible light. The resulting spectrum would reveal the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions between different molecular orbitals.

From this data, one could identify transitions such as π→π* and n→π*, characteristic of molecules containing aromatic rings and heteroatoms with lone pairs of electrons, like the pyridine ring in the target compound. The position and intensity of these absorption bands would provide insights into the extent of electronic conjugation between the methoxy group, the pyridine ring, and the propan-2-amine substituent. A data table summarizing these findings would typically be included.

Computational Chemistry and Theoretical Studies

Computational methods are powerful tools for complementing experimental data and providing deeper insights into the properties and behavior of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) calculations could be employed to model the electronic structure of this compound. These calculations can predict various properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for understanding the molecule's chemical reactivity and kinetic stability.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. Reactivity descriptors such as electronegativity, chemical hardness, and softness can also be calculated to predict how the molecule will interact with other chemical species. The results of these calculations would typically be presented in a detailed data table.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations could be utilized to explore the conformational landscape of this compound. By simulating the motion of the atoms over time, MD can identify the most stable conformations of the molecule and the energy barriers between them. This is particularly relevant for understanding the flexibility of the propan-2-amine side chain and its orientation relative to the pyridine ring.

MD simulations can also provide valuable information about intermolecular interactions, such as hydrogen bonding, when the molecule is simulated in the presence of solvent molecules or other interacting species. This would be crucial for understanding its behavior in different environments.

Quantum Chemical Analysis of Reaction Pathways and Mechanistic Insights

Quantum chemical methods, including DFT, can be used to investigate potential reaction pathways involving this compound. By calculating the energies of reactants, transition states, and products, researchers can elucidate reaction mechanisms and determine the most likely pathways for chemical transformations. This type of analysis is fundamental for understanding the chemical behavior of the compound and for designing new synthetic routes or predicting its metabolic fate.

Role in Advanced Chemical Synthesis and Ligand Design

As a Key Intermediate in the Synthesis of Complex Organic Molecules

The unique combination of a methoxypyridine core and an accessible amine functionality positions 2-(6-methoxypyridin-2-yl)propan-2-amine as a crucial intermediate in multi-step synthetic sequences. The methoxypyridine moiety is a common feature in numerous pharmacologically active compounds, and this specific building block provides a direct route for its incorporation.

Researchers utilize this intermediate in pathways to create larger, more intricate molecular architectures. For instance, the primary amine can readily undergo reactions such as N-alkylation, acylation, or reductive amination to connect with other molecular fragments. This reactivity is fundamental in the synthesis of compounds where the methoxypyridine unit is linked to diverse pharmacophores. An example of a similar building block, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine, was synthesized as a neuroprotective chemical, highlighting the importance of the 6-methoxypyridine-2-amine scaffold in medicinal chemistry acs.org. The synthesis involved coupling an amine with 2-iodo-6-methoxypyridine, demonstrating a common strategy for incorporating this key structural unit acs.org.

The table below illustrates examples of complex molecules synthesized using related methoxypyridine amine precursors, showcasing the strategic importance of this class of intermediates.

| Target Molecule Class | Precursor Fragment | Synthetic Transformation | Reference Application |

| Neuroprotective Agents | 6-methoxypyridin-2-amine | Copper-catalyzed N-arylation | Drug Discovery acs.org |

| Gamma-Secretase Modulators | 6-bromo-2-methoxy-3-aminopyridine | Nucleophilic aromatic substitution | Alzheimer's Disease Research nih.gov |

| PI3Kα Inhibitors | 2-amino-3-bromo-pyridine derivatives | Cyclization and Amidation | Oncology nih.govsemanticscholar.org |

Applications in Heterocyclic Chemistry and Scaffold Diversification

In the field of heterocyclic chemistry, this compound serves as a valuable starting material for scaffold diversification. The inherent reactivity of both the pyridine (B92270) ring and the primary amine allows for the construction of novel fused or linked heterocyclic systems.

The amine group can act as a nucleophile to initiate cyclization reactions. For example, it can react with bifunctional electrophiles to form new rings, such as pyrazoles, imidazoles, or thiazoles. This strategy is evident in the synthesis of gamma-secretase modulators, where a 3-aminopyridine derivative is used to construct a thiazole ring via a Hantzsch condensation nih.gov. Similarly, the synthesis of potent PI3Kα inhibitors involves the cyclization of 2-amino-3-bromo-pyridine derivatives with ethyl 3-bromopyruvate to form an imidazo[1,2-a]pyridine core nih.govsemanticscholar.org.

Furthermore, the pyridine nitrogen can be quaternized or oxidized, and the ring itself can undergo electrophilic or nucleophilic substitution (depending on the other substituents), offering multiple avenues for modifying the core structure. This dual reactivity enables chemists to generate libraries of related compounds with diverse structural features, which is a critical process in drug discovery and chemical biology for exploring structure-activity relationships (SAR).

Development as a Chiral Auxiliary or Directing Group in Asymmetric Synthesis

While this compound is an achiral molecule and therefore cannot function as a chiral auxiliary itself, its structure is well-suited for application as a directing group in asymmetric synthesis. A directing group temporarily attaches to a substrate to steer a reagent to a specific site, thereby controlling stereochemistry.

The potential of this compound as a directing group lies in its ability to form a bidentate chelate with a metal catalyst through its pyridine nitrogen and the primary amine nitrogen. This rigid chelate structure can effectively block one face of the molecule, forcing an incoming reagent to attack from the less hindered face. This principle is widely used to achieve high levels of enantioselectivity in reactions such as hydrogenations, additions, and cyclizations.

The direct asymmetric reductive amination of related ketones, such as 2-acetyl-6-substituted pyridines, using chiral catalysts demonstrates the synthesis of chiral primary amines with excellent enantioselectivity acs.org. While not using the title compound as a directing group, this research highlights the importance of the pyridine-amine framework in achieving stereocontrol. The development of enantioselective routes to novel heterocycles often relies on chiral auxiliaries or asymmetric protonation, underscoring the demand for new methods in this field nih.gov.

Ligand Synthesis and Coordination Chemistry for Catalytic Applications

The ability of this compound to act as a bidentate ligand is one of its most significant properties. The two nitrogen atoms (one from the pyridine ring and one from the amine) are positioned to form a stable five-membered chelate ring upon coordination to a metal center. Such N,N-bidentate ligands are cornerstones of coordination chemistry and are widely used in homogeneous catalysis.

This compound can be used directly as a ligand or can be derivatized to create more complex ligand systems. For example, condensation of the primary amine with an aldehyde or ketone yields a Schiff base ligand, which offers a tunable steric and electronic environment around the metal center. Schiff base ligands derived from heterocyclic amines are known to form stable complexes with various transition metals, including cobalt (II) and copper (II), which can exhibit catalytic activity in organic reactions and possess interesting biological properties semanticscholar.org.

The resulting metal complexes can be applied as catalysts in a range of transformations, including:

Oxidation reactions: Activating molecular oxygen or other oxidants.

Reduction reactions: Asymmetric hydrogenation or transfer hydrogenation.

Cross-coupling reactions: Facilitating the formation of carbon-carbon or carbon-heteroatom bonds.

The table below summarizes potential catalytic applications for metal complexes derived from this ligand.

| Metal Center | Ligand Type | Potential Catalytic Application |

| Palladium (Pd) | N,N-Bidentate | Suzuki, Heck, and Buchwald-Hartwig cross-coupling |

| Ruthenium (Ru) | Chiral Schiff Base | Asymmetric transfer hydrogenation of ketones |

| Copper (Cu) | N,N-Bidentate | Atom Transfer Radical Polymerization (ATRP) |

| Cobalt (Co) | Schiff Base | Oxidation of alcohols, Epoxidation of alkenes |

Precursor in Materials Science Research (focused on synthetic methodology, not material properties)

In materials science, this compound can serve as a functional monomer or building block for the synthesis of advanced materials. The synthetic methodologies focus on leveraging the reactivity of its primary amine and the coordinating ability of the pyridine ring to construct larger, well-defined architectures.

One synthetic approach involves using the primary amine for polymerization. It can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The resulting polymers would feature the methoxypyridine unit as a pendant group, which can be used to tune the material's properties or to act as coordination sites for metal ions, leading to the formation of metallopolymers.

Another key methodology is its use in the synthesis of Metal-Organic Frameworks (MOFs). The compound can be modified, for example, by attaching carboxylic acid groups to the pyridine ring or through the amine. The resulting molecule can then act as an organic linker, bridging metal nodes to create a porous, crystalline framework. The synthetic process involves solvothermal reactions where the organic linker and a metal salt are heated in a solvent, leading to the self-assembly of the MOF structure. The pyridine and amine functionalities within the pores of such a material could serve as active sites for catalysis or selective guest binding.

Mechanistic Investigations of Molecular Interactions Excluding Clinical Outcomes

In Vitro Studies of Enzyme-Substrate and Enzyme-Inhibitor Interactions (Purely Mechanistic)

No specific studies detailing the in vitro interactions of 2-(6-Methoxypyridin-2-YL)propan-2-amine with enzymes as either a substrate or an inhibitor were identified. Research into the kinetic parameters, binding affinities, and catalytic mechanisms involving this compound is not currently published. Therefore, a data table on enzyme inhibition or substrate kinetics cannot be provided.

Fundamental Principles of Receptor-Ligand Recognition in Model Systems

Information regarding the fundamental principles of receptor-ligand recognition for this compound in model systems is not available. Studies that would elucidate the thermodynamic and kinetic profiles of its binding to specific receptors, or that would describe the key molecular determinants of this recognition, have not been found. Consequently, a data table of binding affinities (Kd), association (kon), or dissociation (koff) constants for its interaction with any receptor is not available.

Structure-Reactivity Relationship (SRR) Studies in Model Chemical or Biological Systems

While structure-activity relationship (SAR) studies are common for pyridine (B92270) derivatives, specific structure-reactivity relationship (SRR) investigations for this compound in model chemical or biological systems are not documented. Such studies would typically involve systematic modifications of the compound's structure to determine the influence of these changes on its chemical reactivity or biological interactions at a mechanistic level. The absence of this data precludes the creation of a comparative data table.

Analytical Methodologies for Chemical Research and Quantification

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Isolation

Chromatographic techniques are paramount for the separation and purity assessment of "2-(6-Methoxypyridin-2-YL)propan-2-amine". High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of pyridine (B92270) derivatives. For "this compound", a C18 or C8 column would likely provide good separation. The mobile phase would typically consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution may be necessary to achieve optimal separation of the main compound from any impurities. UV detection is suitable for this compound due to the presence of the pyridine ring, which absorbs UV light. The selection of an appropriate wavelength, likely around 260-280 nm, is crucial for sensitivity. The purity of the compound can be determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. "this compound" may be amenable to GC analysis, potentially after derivatization of the primary amine group to improve its volatility and chromatographic behavior. A capillary column with a non-polar or medium-polarity stationary phase, such as a phenyl-substituted polysiloxane, would be a suitable choice. A flame ionization detector (FID) would provide excellent sensitivity for this organic compound. The purity is assessed by comparing the peak area of the target compound to the total peak area.

For the isolation of "this compound" on a preparative scale, both HPLC and column chromatography can be utilized. Preparative HPLC with a larger column and higher flow rates can yield highly pure material.

Table 1: Hypothetical HPLC and GC Parameters for Purity Assessment

| Parameter | HPLC | GC |

|---|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm | DB-5, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | A: 0.1% Formic acid in Water B: Acetonitrile | Helium | | Flow Rate | 1.0 mL/min | 1.0 mL/min | | Detector | UV at 270 nm | Flame Ionization Detector (FID) | | Injection Volume/Mode | 10 µL | 1 µL (Split mode) | | Oven Temperature Program | Isocratic or Gradient | 100°C (2 min), ramp to 250°C at 10°C/min, hold for 5 min |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Identification and Quantitative Analysis in Research Matrices

Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry (MS), are indispensable for the definitive identification and sensitive quantification of "this compound" in complex research matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS. The mass spectrum of "this compound" would exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is key to its structural elucidation. Expected fragmentation would involve cleavage of the side chain, such as the loss of a methyl group or the isopropylamine (B41738) moiety, as well as fragmentation of the pyridine ring. Analysis of methoxy-substituted aromatic compounds by GC-MS often shows characteristic losses of methyl or methoxy (B1213986) groups. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC. For "this compound", LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high selectivity and sensitivity for quantitative analysis in biological or environmental samples. nih.govrsc.org Electrospray ionization (ESI) in positive ion mode would be the preferred ionization technique, given the basic nature of the amine group. In LC-MS/MS, a specific precursor ion (the molecular ion of the compound) is selected and fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) provides excellent specificity for quantification even in complex matrices. A quantitative LC-MS/MS method was developed for the detection of synthetic cathinones, demonstrating the utility of this technique for similar amine-containing compounds. nih.gov

Development and Validation of Analytical Protocols for Research-Scale Applications

The development and validation of analytical protocols are crucial to ensure that the methods are reliable, accurate, and reproducible for their intended research applications. The validation process is typically performed in accordance with guidelines from organizations such as the International Council for Harmonisation (ICH). ijsrst.comresearchgate.netpsu.edu

Method Development: The development of an analytical method for "this compound" would involve:

Selection of the appropriate technique: Based on the research question (e.g., purity assessment, quantification in a specific matrix).

Optimization of parameters: For chromatographic methods, this includes selecting the column, mobile phase/carrier gas, flow rate, and detector settings. For spectrophotometric methods, it involves determining the optimal wavelength.

Sample preparation: Developing a procedure to extract the analyte from the research matrix with high recovery and minimal interference.

Method Validation: A developed analytical method must be validated to demonstrate its suitability. Key validation parameters include:

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

The development and validation of a reverse-phase HPLC method for a novel synthetic pyridine derivative serves as a relevant example of this process. ijsrst.comresearchgate.net Similarly, the validation of an LC/MS/MS method for a genotoxic impurity in a pharmaceutical ingredient highlights the stringent requirements for trace analysis. researchgate.net

Future Research Directions and Perspectives

Emerging Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of pyridine (B92270) derivatives has been a central theme in organic chemistry due to their prevalence in pharmaceuticals and functional materials. acs.org Traditional methods, while effective, often require harsh conditions or multiple steps. Future research will likely focus on adopting more efficient and sustainable strategies for the synthesis of 2-(6-Methoxypyridin-2-YL)propan-2-amine and its analogs.

Emerging strategies include:

Catalytic C-H Functionalization : Direct functionalization of the pyridine ring's C-H bonds is a powerful strategy to avoid pre-functionalized starting materials, thus shortening synthetic sequences. researchgate.net Developing novel transition metal catalysts could enable the regioselective introduction of various substituents onto the pyridine core, offering a more atom-economical approach. numberanalytics.com

Flow Chemistry : Performing reactions in continuous flow systems offers superior control over reaction parameters, enhanced safety, and potential for scalability. numberanalytics.comnih.gov Applying flow chemistry to the key bond-forming steps in the synthesis of this compound could significantly reduce reaction times and improve yields. nih.gov

Green Catalysis : The use of environmentally friendly reagents and catalysts is a growing priority. organic-chemistry.org Research into heterogeneous catalysts, such as solid-supported catalysts or metal-organic frameworks (MOFs), could lead to more sustainable processes with easier catalyst recovery and reuse. numberanalytics.combhu.ac.in For instance, using activated fly ash as a reusable catalyst has shown promise in the synthesis of other pyridine derivatives. bhu.ac.in

Photocatalysis and Electrocatalysis : These methods utilize light or electricity to drive chemical reactions, often under mild conditions. numberanalytics.com Exploring photocatalytic or electrocatalytic routes for constructing the pyridine ring or installing the key functional groups could provide access to novel reactivity and more sustainable synthetic pathways. numberanalytics.com

| Synthetic Strategy | Potential Advantages for this compound Synthesis |

| C-H Functionalization | Reduced step count, improved atom economy, direct installation of functional groups. |

| Flow Chemistry | Enhanced process control, improved safety and scalability, reduced reaction times. numberanalytics.comnih.gov |

| Green Catalysis | Use of reusable and environmentally benign catalysts, waste reduction. organic-chemistry.orgbhu.ac.in |

| Photocatalysis/Electrocatalysis | Mild reaction conditions, unique reactivity pathways, improved selectivity. numberanalytics.com |

Exploration of Novel Chemical Transformations and Reactivity Patterns

A deeper understanding of the intrinsic reactivity of this compound is crucial for its application as a scaffold or intermediate. Future research will likely investigate novel transformations that exploit its unique structural features.

Key areas for exploration include:

Selective Functionalization : Investigating the selective modification of the pyridine ring, the methoxy (B1213986) group, or the propan-2-amine side chain. For example, regioselective C-H activation could allow for late-stage diversification of the pyridine core. researchgate.net

Transformations of the Methoxy Group : The methoxy group can be a handle for further transformations. Nucleophilic aromatic substitution (SNAr) reactions could replace the methoxy group with other functionalities, although the electron-donating nature of the amino-alkyl group might pose challenges. researchgate.net

Reactivity of the Amine : The primary amine of the propan-2-amine moiety is a key site for derivatization. Exploring novel coupling reactions to form amides, sulfonamides, or other functional groups could generate diverse libraries of compounds for various applications. nih.gov

Intramolecular Cyclizations : Designing precursors that could undergo intramolecular cyclization reactions to form fused heterocyclic systems is another promising avenue. Such transformations could lead to the discovery of entirely new molecular scaffolds with unique three-dimensional structures. nih.govnih.gov

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large libraries of compounds for screening and discovery necessitates the use of automated and high-throughput synthesis platforms. Integrating the synthesis of this compound derivatives into such systems is a logical next step.

Automated Flow Synthesis : Combining the benefits of flow chemistry with full automation can enable the rapid and systematic synthesis of a library of analogs. nih.govnih.gov An automated system could sequentially use different building blocks to modify the pyridine core or the amine side chain, generating a diverse set of molecules with minimal manual intervention. nih.gov This approach has been successfully used for the synthesis of other complex molecules and scaffolds. nih.govbeilstein-journals.org

Solid-Phase Synthesis : Adapting the synthetic route to a solid-phase approach, where the molecule is attached to a resin, can simplify purification steps and facilitate automation. nih.gov This is particularly useful for library synthesis where rapid purification is essential.

Robotic Platforms : The use of robotic platforms for automated liquid handling and reaction work-up can significantly accelerate the pace of synthesis and purification, enabling the generation of hundreds or thousands of compounds in a short period.

Advanced Computational Modeling for Predictive Chemical Research and Design

Computational chemistry offers powerful tools to predict molecular properties, understand reaction mechanisms, and design new molecules with desired characteristics.

Quantum Mechanics (QM) Calculations : Methods like Density Functional Theory (DFT) can be used to study the electronic structure of this compound, predict its reactivity, and elucidate the mechanisms of potential chemical transformations. mdpi.comnih.gov For instance, calculating Fukui functions can help predict sites of nucleophilic or electrophilic attack. researchgate.net

Quantitative Structure-Property Relationship (QSPR) : QSPR models can be developed to correlate the chemical structure of derivatives with their physicochemical properties, such as solubility or stability. nih.gov Such models can guide the design of new analogs with improved properties.

Molecular Docking : In the context of medicinal chemistry, molecular docking simulations can predict how analogs of this compound might bind to biological targets, helping to prioritize the synthesis of the most promising compounds. researchgate.net

Machine Learning (ML) : ML algorithms can be trained on existing chemical data to predict reaction outcomes or identify novel synthetic routes. nih.gov These predictive models can accelerate the discovery of efficient synthetic pathways for new derivatives.

Potential for Scaffold Redesign and Analog Synthesis for Fundamental Mechanistic Insight

Systematic modification of the this compound scaffold can provide fundamental insights into structure-property and structure-activity relationships. researchgate.net

Scaffold Hopping and Morphing : This involves replacing the central pyridine core with other heterocyclic systems (e.g., pyrimidine, pyrazole, isoxazole) while retaining key pharmacophoric features. nih.gov This can lead to the discovery of novel scaffolds with different properties. nih.gov

Side Chain Modification : Systematically altering the length, branching, and functional groups of the 2-aminopropane side chain can probe the steric and electronic requirements for specific interactions or properties.

Bioisosteric Replacement : Replacing the methoxy group with other bioisosteres (e.g., -SCH3, -Cl, -CF3) can modulate the electronic and lipophilic properties of the molecule in a predictable manner, offering a fine-tuning mechanism for desired characteristics.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block and a scaffold for the development of new chemical entities with tailored properties and functions.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(6-Methoxypyridin-2-YL)propan-2-amine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 6-methoxypyridine-2-carbaldehyde with acetone via a Grignard reaction, followed by catalytic hydrogenation (e.g., using Pd/C or Raney Ni) to reduce the intermediate imine. Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) must be optimized to avoid side products like over-reduced amines or unreacted intermediates .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) is recommended for isolating high-purity product (>95%).

Q. How is the molecular structure of this compound confirmed experimentally?

- Techniques :

- NMR Spectroscopy : - and -NMR to identify methoxy (-OCH), pyridyl protons, and tertiary amine groups. For example, the methoxy group typically resonates at ~3.8 ppm in -NMR .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]: ~181.12 g/mol).

- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and spatial conformation .

Q. What preliminary biological screening methods are used to assess this compound’s activity?

- In vitro assays :

- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to evaluate affinity (IC values).

- Enzyme Inhibition : Fluorescence-based assays targeting monoamine oxidases (MAOs) or cytochrome P450 isoforms .